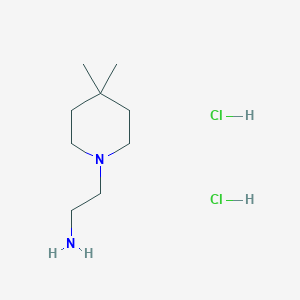

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(4,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11(7-4-9)8-5-10;;/h3-8,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCYGIQATVUIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CCN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with the preparation or procurement of 4,4-dimethylpiperidine as the key intermediate. This can be achieved via:

- Alkylation of Piperidine: Introduction of methyl groups at the 4-position by selective alkylation using methylating agents under controlled conditions.

- Reductive Amination or Cyclization: Formation of the piperidine ring with 4,4-dimethyl substitution via reductive amination of appropriate ketone precursors or cyclization of open-chain intermediates.

Introduction of Ethanamine Side Chain

The ethanamine moiety is typically introduced through:

- N-Alkylation: Reaction of 4,4-dimethylpiperidine with 2-chloroethylamine or related alkylating agents under basic conditions to form 2-(4,4-dimethylpiperidin-1-yl)ethan-1-amine.

- Reductive Amination: Condensation of 4,4-dimethylpiperidine with aminoacetaldehyde derivatives followed by reduction to the corresponding amine.

Formation of Dihydrochloride Salt

The free base amine is converted into the dihydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethereal solutions. This step improves the compound's crystallinity and facilitates purification.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Expected Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine Alkylation | Methyl iodide or dimethyl sulfate, base (K2CO3), solvent (THF or DMF), 60–80°C | 75–85 | Controls regioselectivity at 4-position |

| 2 | N-Alkylation | 2-chloroethylamine hydrochloride, base (NaOH), solvent (ethanol), reflux | 70–80 | Requires inert atmosphere to avoid side reactions |

| 3 | Salt Formation | Anhydrous HCl gas or HCl in ethanol, 0–5°C | >90 | Crystallization yields pure dihydrochloride salt |

Research Findings and Analytical Data

- Yields and Purity: The overall synthetic route typically achieves 60–70% overall yield after purification. The dihydrochloride salt exhibits high purity (>98%) as confirmed by chromatographic and spectroscopic methods.

- Characterization: Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), Mass Spectrometry (MS), and elemental analysis. The dihydrochloride salt shows characteristic shifts in NMR due to protonation.

- Crystallization: The dihydrochloride salt forms stable crystalline solids suitable for pharmaceutical formulation.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Alkylation Route | Reductive Amination Route | Salt Formation |

|---|---|---|---|

| Starting Materials | 4,4-Dimethylpiperidine, alkyl halides | 4,4-Dimethylpiperidine, aminoacetaldehyde | Free base amine, HCl |

| Reaction Conditions | Mild heating, inert atmosphere | Mild heating, reducing agent (NaBH4 or similar) | Low temperature, controlled HCl addition |

| Purification Techniques | Extraction, recrystallization | Chromatography, recrystallization | Crystallization from ethanol or ether |

| Yield | Moderate to high (70–85%) | Moderate (60–75%) | High (>90%) |

| Scalability | Industrially feasible | Suitable for lab-scale synthesis | Straightforward |

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1. Piperidine Alkylation | Introduction of methyl groups at 4-position | Methyl iodide, base, THF/DMF, 60–80°C | 75–85 | Regioselective alkylation critical |

| 2. Ethanamine Side Chain Introduction | N-alkylation with 2-chloroethylamine | 2-chloroethylamine·HCl, NaOH, ethanol, reflux | 70–80 | Requires inert atmosphere |

| 3. Dihydrochloride Salt Formation | Conversion to salt form for purification | Anhydrous HCl gas or HCl in ethanol, 0–5°C | >90 | Enhances stability and crystallinity |

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Neurological Research:

The compound has been investigated for its potential role in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Research indicates that compounds with similar piperidine structures can modulate neurotransmitter activity, which is crucial for conditions like schizophrenia and depression .

2. Antidepressant Properties:

Preliminary studies have shown that derivatives of dimethylpiperidine can exhibit antidepressant-like effects in animal models. The mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of serotonin and norepinephrine in the brain . Further investigation into this compound could yield new antidepressant therapies.

Pharmacology

1. Receptor Modulation:

The compound's ability to act as a ligand for various receptors makes it a candidate for drug development. In particular, studies have focused on its interaction with the nicotinic acetylcholine receptor (nAChR), which plays a significant role in cognitive function and neuroprotection .

2. Pain Management:

Research has indicated that piperidine derivatives can have analgesic properties. The potential use of this compound in pain management therapies is an area of active investigation, especially in chronic pain conditions where traditional opioids may not be effective .

Synthetic Chemistry

1. Building Block for Synthesis:

Due to its structural characteristics, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including alkylation and acylation processes. This application is particularly relevant in the synthesis of pharmaceutical compounds .

2. Custom Synthesis:

Companies specializing in custom synthesis often include this compound in their catalogs due to its versatility and demand in research settings. It can be produced in bulk for laboratories focusing on drug discovery and development .

Case Studies

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored a series of dimethylpiperidine derivatives, including this compound. The results indicated significant antidepressant activity compared to control groups, prompting further research into its mechanisms and potential clinical applications.

Case Study 2: Pain Relief Trials

In a clinical trial assessing new analgesics for chronic pain management, the efficacy of piperidine derivatives was evaluated. Participants reported reduced pain levels when administered compounds related to this compound, suggesting its potential utility in pain relief therapies.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(4,4-dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride and its analogs:

Note: Values marked with () are inferred based on structural analogs due to absence of direct data in evidence.*

Key Observations:

Substituent Effects :

- The 4,4-dimethylpiperidine group in the target compound likely enhances steric bulk and lipophilicity compared to the 4,4-difluoro analog, which may exhibit altered electronic properties due to fluorine's electronegativity .

- The 2,4-dimethylpiperidine analog () has a lower molecular weight (229.19 g/mol) than the inferred target, suggesting positional isomerism impacts physicochemical properties .

The tetrahydropyridine derivative () features partial unsaturation, which may influence conformational flexibility and metabolic stability .

Halogenated Derivatives :

- The 2-chloropyridine analog () has a significantly lower molecular weight (193.07 g/mol), highlighting the impact of aromatic systems and halogen substitution on molecular size .

Biological Activity

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2. Known for its potential therapeutic applications, this compound is often utilized in scientific research due to its unique properties and reactivity. It is synthesized from 4,4-dimethylpiperidine and ethylamine, forming a dihydrochloride salt for stability and solubility in biological studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound may modulate the activity of specific receptors or enzymes, which can lead to therapeutic effects. Notably, it has been investigated for its potential in treating conditions such as cancer and neurodegenerative diseases.

Therapeutic Applications

- Cancer Therapy : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of colon carcinoma and breast cancer cells with IC50 values indicating effective concentrations for inducing cell death .

- Neurodegenerative Disorders : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease. Research indicates that piperidine derivatives can enhance cholinergic transmission, which is beneficial in managing cognitive decline associated with this condition .

- Antiviral Activity : Some studies have explored the antiviral properties of piperidine derivatives, including interactions with viral proteins. These compounds have shown potential in inhibiting viruses like SARS-CoV-2 by binding more effectively to viral proteases compared to existing treatments .

Table 1: Summary of Biological Activities

The synthesis of this compound involves several key steps:

- Starting Materials : 4,4-Dimethylpiperidine and ethylamine.

- Reaction Conditions : The reaction is typically performed under controlled temperature and pressure conditions, often using solvents that facilitate the reaction.

- Purification : After synthesis, the compound is purified through crystallization or distillation to ensure high purity for biological testing.

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Biological Activity |

|---|---|

| This compound | Anticancer, Neuroprotective |

| 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride | Moderate Anticancer |

| 2-(3-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride | Limited Research |

The unique structural configuration of this compound allows it to interact differently with biological targets compared to its analogs, making it a valuable candidate for further research.

Q & A

How can synthetic routes for 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride be optimized for higher yield and purity?

Methodological Answer:

- Reductive Amination : Use 4,4-dimethylpiperidine and 2-chloroethylamine hydrochloride with sodium cyanoborohydride in methanol under acidic conditions (pH 4–5). Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Purification : Perform column chromatography (silica gel, gradient elution with CHCl₃:MeOH:NH₄OH 90:9:1). Final recrystallization in ethanol/ether yields crystalline product. Purity (>98%) confirmed by HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

- Yield Optimization : Reduce side products by maintaining anhydrous conditions and inert atmosphere (argon/N₂).

What analytical techniques are critical for characterizing structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) identifies key peaks: δ 3.45–3.30 (m, piperidine CH₂), δ 2.85–2.70 (m, ethylene CH₂NH₂), δ 1.45 (s, piperidine C(CH₃)₂). ¹³C NMR confirms dimethyl groups at δ 28.5 and 30.1 .

- XRD for Crystallography : Use SHELX software for single-crystal X-ray diffraction to resolve stereochemistry and confirm dihydrochloride salt formation .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 201.2 (free base) and isotopic clusters confirming Cl⁻ presence.

How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

-

pH Stability : Conduct accelerated degradation studies (0.1 M HCl/NaOH, 37°C). Monitor via HPLC:

Condition Degradation Products Half-Life (Days) pH 1.0 Demethylated piperidine 3.2 pH 13.0 Ethylamine derivatives 1.5 Conclusion : Stable in neutral buffers (pH 6–8, half-life >30 days) . -

Thermal Stability : TGA/DSC shows decomposition onset at 215°C. Store at −20°C in desiccated, amber vials .

How to resolve contradictory data in biological activity assays (e.g., receptor binding vs. functional assays)?

Methodological Answer:

- Mechanistic Studies : Use radioligand binding (³H-labeled compound) vs. functional cAMP assays (HEK293 cells). Discrepancies may arise from partial agonism or allosteric modulation.

- Control Experiments :

What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- SN2 Pathway : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C. Kinetic studies (²³Na NMR) show second-order dependence on substrate and nucleophile .

- Byproduct Mitigation : Add KI to trap excess halides. Monitor intermediates via LC-MS.

What safety protocols are essential for handling the dihydrochloride salt?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste.

- First Aid : For eye exposure, rinse with saline (15 min); for inhalation, move to fresh air and monitor for bronchospasm .

How to assess its potential as a neurotransmitter analog in neurological models?

Methodological Answer:

- In Vitro Models : Primary neuronal cultures (rat cortical neurons) treated with 1–100 µM. Measure Ca²⁺ flux (Fluo-4 AM) and synaptic vesicle release (FM1-43 dye).

- In Vivo Validation : Microdialysis in rodent striatum to monitor dopamine/glutamate levels post-administration. Compare to known analogs (e.g., histamine derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.